Product packaging for 2-amino-N-(4-bromophenyl)acetamide(Cat. No.:CAS No. 325852-86-6)

2-amino-N-(4-bromophenyl)acetamide

Cat. No.: B2905122
CAS No.: 325852-86-6
M. Wt: 229.077
InChI Key: AXRMYSHRBDXGGO-UHFFFAOYSA-N
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Description

Contextualization within Amidic and Halogenated Organic Compound Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.orgnumberanalytics.com This functional group is central to the structure of proteins, where it forms peptide bonds, and is present in numerous pharmaceuticals. wikipedia.orgpressbooks.pub The amide group's ability to participate in hydrogen bonding influences the solubility and structural properties of molecules. wikipedia.org Amides are generally stable but can undergo reactions like hydrolysis and reduction. numberanalytics.com

Halogenated organic compounds, containing one or more halogen atoms, exhibit unique chemical properties due to the electronegativity and size of the halogen. The presence of a bromine atom on the phenyl ring of 2-amino-N-(4-bromophenyl)acetamide significantly influences its reactivity and potential biological activities. ontosight.aismolecule.com Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates.

Overview of Research Paradigms and Methodological Approaches

The study of this compound employs a range of research paradigms and methodologies. A positivist approach, which relies on objective, quantitative data, is often used to determine the compound's physical and chemical properties. banglajol.infoproofed.com This involves techniques that yield measurable data, such as spectroscopic and crystallographic analyses.

Methodologically, the synthesis of this compound and its analogues can be achieved through multi-step organic reactions. google.com Characterization of the synthesized compounds is crucial and is typically performed using a suite of analytical techniques. These include:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the crystal packing. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei. rsc.orgiucr.org

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. iucr.org

In addition to these experimental techniques, computational modeling, such as Density Functional Theory (DFT), may be used to evaluate molecular interactions and predict properties. researchgate.net Research into the potential applications of these compounds often involves biological assays to screen for activities like antimicrobial or anticancer effects. rsc.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B2905122 2-amino-N-(4-bromophenyl)acetamide CAS No. 325852-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMYSHRBDXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320274
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325852-86-6
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Bromophenyl Acetamide

Direct Synthetic Routes to 2-amino-N-(4-bromophenyl)acetamide Scaffold

The construction of the this compound scaffold involves the strategic formation of an amide bond, the introduction of the brominated phenyl ring, and the installation of an amino group at the alpha-position to the carbonyl.

Amidation Reactions for Acetamide (B32628) Linkage Formation

The formation of the acetamide linkage is a fundamental step in the synthesis of this compound. This is typically achieved through the reaction of an amine with a carboxylic acid or its derivative. A common approach involves the acylation of 4-bromoaniline (B143363) with a suitable acetylating agent. For instance, the reaction of 4-bromoaniline with acetic anhydride (B1165640) or acetyl chloride can yield N-(4-bromophenyl)acetamide, a key precursor. doubtnut.comresearchgate.net

More advanced and milder methods for amidation have also been developed. Reductive amidation of nitroarenes with carboxylic acids using catalysts like cobalt(II) phthalocyanine (B1677752) offers a direct route to N-aryl amides. rsc.org This method could potentially be adapted for the synthesis of the target scaffold.

Table 1: Reagents for Amidation Reactions

Amine ReactantAcylating Agent / Carboxylic AcidCatalyst/ReagentProductReference(s)
4-BromoanilineAcetic Anhydride-N-(4-bromophenyl)acetamide doubtnut.com
4-BromoanilineBromoacetyl Chloride-2-Bromo-N-(4-bromophenyl)acetamide researchgate.net
1-Bromo-4-nitrobenzeneAcetic AcidCobalt(II) Phthalocyanine/PMHSN-(4-bromophenyl)acetamide rsc.org

Introduction of the 4-bromophenyl Moiety

The 4-bromophenyl group is a key structural feature, and its introduction is typically achieved by using 4-bromoaniline as a starting material. chemicalbook.comambeed.comchemicalbook.comketonepharma.com This commercially available compound provides a direct and efficient way to incorporate the brominated aromatic ring into the final molecule through amidation reactions as described previously.

An alternative strategy involves the bromination of a pre-formed acetanilide. The reactivity of the aniline (B41778) can be moderated by converting it to an acetamide, which then directs electrophilic substitution, such as bromination, to the para position. doubtnut.comambeed.com This protection-deprotection sequence allows for controlled synthesis.

Strategies for Installing the α-Amino Group

The introduction of the α-amino group is a critical step that can be approached in several ways. One common method is the amination of an α-haloacetamide precursor. For example, 2-bromo-N-(4-bromophenyl)acetamide, synthesized from 4-bromoaniline and bromoacetyl chloride, can undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the α-amino functionality. researchgate.netlibretexts.orglibretexts.org The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, is a classic method to form primary amines and can be applied here. libretexts.org

Another approach is the reductive amination of an α-keto amide. This involves the reaction of an α-keto amide with an amine in the presence of a reducing agent. libretexts.org More contemporary methods include the direct α-amination of amides using electrophilic aminating reagents or through transition-metal-catalyzed processes. organic-chemistry.orgnih.gov For instance, the diastereoselective α-amination of amides using simple azides has been reported as a mild and chemoselective method. organic-chemistry.org

Table 2: Methods for α-Amino Group Installation

Starting MaterialReagent(s)MethodProductReference(s)
α-Bromo-N-(4-bromophenyl)acetamideAmmoniaNucleophilic SubstitutionThis compound libretexts.org
α-Bromo-N-(4-bromophenyl)acetamidePotassium Phthalimide, then HydrolysisGabriel SynthesisThis compound libretexts.org
N-(4-bromophenyl)glyoxamideAmmonia, Reducing AgentReductive AminationThis compound libretexts.org
N-(4-bromophenyl)acetamideAzide ReagentDirect α-AminationThis compound organic-chemistry.org

Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is synthesized, it can be further modified at several positions to generate a library of derivatives with diverse properties.

N-Substitution Reactions on the Amide Nitrogen

The amide nitrogen of the acetamide moiety can potentially undergo substitution reactions, although this is generally less common than substitution on the α-amino group due to the lower nucleophilicity of the amide nitrogen. However, under specific conditions, such as using strong bases to deprotonate the amide followed by reaction with an electrophile, N-alkylation or N-arylation could be achieved. For instance, the synthesis of N-alkylated N-acetylneuraminic acid derivatives has been achieved by deprotonation with sodium hydride followed by reaction with an alkyl halide. diva-portal.org

Modifications at the α-Amino Position

The α-amino group is a primary site for derivatization, offering a wide range of possible transformations.

N-Alkylation and N-Arylation: The primary amino group can be readily alkylated or arylated. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation.

Acylation: The amino group can be acylated with various acylating agents, such as acid chlorides or anhydrides, to form new amide bonds. This allows for the introduction of a wide variety of functional groups.

Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be stable compounds themselves or can be used as intermediates for further reactions, such as reduction to secondary amines.

Peptide Coupling: The α-amino group can be coupled with carboxylic acids, particularly other amino acids, to form peptide bonds. This is a cornerstone of peptide synthesis and can be used to create peptidomimetic structures based on the this compound scaffold. mdpi.com

Table 3: Derivatization Reactions at the α-Amino Position

Reaction TypeReagent(s)Functional Group IntroducedReference(s)
N-AlkylationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine acs.org
N-ArylationAryl Halide, Palladium CatalystN-Aryl Amine beilstein-journals.org
AcylationAcid Chloride/AnhydrideAmide nih.gov
Schiff Base FormationAldehyde/KetoneImine scispace.com
Peptide CouplingAmino Acid, Coupling AgentPeptide Bond mdpi.com

Diversification via Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

The Buchwald-Hartwig amination is a prominent method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the aryl bromide moiety of this compound with a wide array of primary and secondary amines, leading to the corresponding N-aryl amine derivatives. The general transformation is catalyzed by a palladium complex, often in the presence of a bulky phosphine (B1218219) ligand and a base. The continual development of more efficient and versatile ligands and precatalysts has made this a reliable and widely applicable method in organic synthesis. vulcanchem.com

Another significant coupling reaction is the Suzuki-Miyaura coupling, which facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is also catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile tool for the structural diversification of this compound. For instance, coupling with various arylboronic acids can introduce different substituted phenyl groups, leading to a range of biaryl structures.

The Heck reaction offers another avenue for C-C bond formation, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction introduces a vinyl group, which can be further functionalized.

These coupling reactions significantly expand the chemical space accessible from this compound, providing a robust platform for the synthesis of novel compounds with tailored properties.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for the Diversification of N-(4-bromophenyl)acetamide Scaffolds

Coupling ReactionReactant 1Reactant 2Catalyst/LigandBaseProduct Type
Buchwald-Hartwig AminationN-(4-bromophenyl)acetamide derivativePrimary/Secondary AminePd(dba)₂ / Bulky Phosphine LigandNaOt-BuN-Aryl Amine Derivative
Suzuki-Miyaura CouplingN-(4-bromophenyl)acetamide derivativeArylboronic AcidPd(PPh₃)₄K₃PO₄Biaryl Derivative
Heck ReactionN-(4-bromophenyl)acetamide derivativeAlkenePd(OAc)₂Et₃NAryl-Alkene Derivative

Advances in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several greener approaches have been explored.

A key strategy involves the use of more environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has shown that acid-catalyzed amination reactions can be effectively carried out in water. For example, the amination of related chloro-substituted heterocyclic compounds with anilines has been successfully performed in water with the aid of an acid catalyst, often showing higher reaction rates compared to organic solvents. nih.gov This approach could potentially be adapted for the synthesis of this compound from a 2-halo-N-(4-bromophenyl)acetamide precursor.

Another green chemistry technique is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. The synthesis of related 2-(arylamino-acetamido)thiophene-3-carboxamides has been achieved using microwave irradiation, suggesting its potential applicability for the amination step in the synthesis of the title compound. nih.gov

Furthermore, the development of catalytic methods for amination reduces the need for stoichiometric reagents, which is a core principle of green chemistry. Catalytic enantioselective amination of α-halo carbonyl compounds using chiral catalysts represents a sophisticated and green approach to producing chiral α-amino amides. nih.govresearchgate.net While the development of such a catalyst specifically for this compound synthesis would require dedicated research, it highlights a promising direction for future green synthetic strategies.

Table 2: Green Chemistry Approaches in the Synthesis of 2-Amino-N-arylacetamides

Green Chemistry ApproachKey FeaturePotential Application in Synthesis
Use of Green SolventsReplacement of hazardous organic solvents with water.Amination of 2-halo-N-(4-bromophenyl)acetamide in an aqueous medium.
Microwave-Assisted SynthesisAccelerated reaction rates and improved yields.Microwave-promoted amination of a 2-halo precursor.
Catalytic MethodsReduction of stoichiometric reagents and waste.Development of a catalytic system for the direct amination of a suitable precursor.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino N 4 Bromophenyl Acetamide

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 2-amino-N-(4-bromophenyl)acetamide, confirming its connectivity and the chemical environment of its constituent atoms.

While a complete, published experimental spectrum for this compound free base is not available in the reviewed literature, the expected chemical shifts can be reliably predicted based on data from analogous structures and established principles. The ¹H and ¹³C NMR spectra are anticipated to show distinct signals corresponding to the aminomethylene, amide, and p-bromophenyl moieties.

The proton (¹H) NMR spectrum would feature characteristic doublets for the aromatic protons of the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3, H-5) and those ortho to the acetamido group (H-2, H-6) would likely appear as two distinct doublets in the aromatic region (approx. 7.4-7.6 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the amino and carbonyl groups would appear as a singlet, while the amine (-NH₂) and amide (-NH-) protons would present as broader singlets.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 165-170 ppm range. oregonstate.edulibretexts.org The aromatic carbons would generate four signals, with the carbon atom bonded to bromine (C-Br) appearing around 117 ppm and the carbon bonded to the nitrogen (C-N) around 138 ppm. The methylene carbon (-CH₂) would be expected in the aliphatic region.

Interactive Data Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Carbonyl (C=O)-~168Based on typical amide shifts. rsc.org
Methylene (-CH₂-)~3.5 - 4.0~45Shift influenced by adjacent NH₂ and C=O groups.
Amine (-NH₂)Broad singlet-Chemical shift is concentration and solvent dependent.
Amide (-NH-)Broad singlet-Chemical shift is concentration and solvent dependent.
Aromatic C-H (ortho to NH)Doublet, ~7.57~121Based on data for N-(4-bromophenyl)acetamide. chemicalbook.com
Aromatic C-H (ortho to Br)Doublet, ~7.47~132Based on data for N-(4-bromophenyl)acetamide. chemicalbook.com
Aromatic C-N-~138Quaternary carbon, weak signal expected.
Aromatic C-Br-~117Quaternary carbon, weak signal expected.

Mass spectrometry confirms the molecular weight and elemental formula of a compound. For this compound (molecular formula: C₈H₉BrN₂O), the monoisotopic mass is 227.98982 Da. uni.lu The presence of bromine would be readily identifiable from its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. mdpi.comrsc.org While experimental HRMS data is not published, predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the hydrochloride salt. uni.lu

Interactive Data Table 2: Predicted Collision Cross Section (CCS) Data for [M] = this compound

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
[M+H]⁺228.99710140.7
[M+Na]⁺250.97904150.6
[M+K]⁺266.95298139.1
[M-H]⁻226.98254146.4
Data sourced from predicted values for the hydrochloride salt. uni.lu

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by absorptions from the amide and amine groups, as well as the substituted benzene ring.

Key absorptions would include N-H stretching vibrations for both the primary amine (typically two bands around 3400-3300 cm⁻¹) and the secondary amide (one band around 3300 cm⁻¹). derpharmachemica.com The amide I band (primarily C=O stretching) is a strong, characteristic absorption expected around 1650-1670 cm⁻¹. ekb.eg The amide II band (a mix of N-H bending and C-N stretching) would appear near 1550 cm⁻¹.

Interactive Data Table 3: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary AmineN-H Stretch3400 - 3300 (two bands)
Secondary AmideN-H Stretch~3300
AmideC=O Stretch (Amide I)1670 - 1650
AmideN-H Bend (Amide II)1570 - 1550
Aromatic RingC=C Stretch1600 - 1450
Aromatic C-HOut-of-plane bend~820 (para-substitution)
Alkyl C-HStretch2950 - 2850
C-BrStretch700 - 550

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

No published crystal structure for this compound could be located in the searched scientific literature. However, extensive crystallographic data exists for the closely related analog, 2-bromo-N-(4-bromophenyl)acetamide, which differs only by the substitution of the 2-amino group for a 2-bromo group. researchgate.netnih.gov This analog provides a strong model for the likely crystal packing of the N-(4-bromophenyl)acetamide portion of the target molecule.

Studies on 2-bromo-N-(4-bromophenyl)acetamide reveal that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov

Interactive Data Table 4: Crystallographic Data for the Analog Compound 2-bromo-N-(4-bromophenyl)acetamide

Parameter Value
Compound 2-bromo-N-(4-bromophenyl)acetamide
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4987 (3)
b (Å)23.152 (1)
c (Å)9.1098 (5)
β (°)99.713 (6)
Volume (ų)935.22 (9)
Z (molecules/unit cell)4
Data from Gowda et al., 2009. researchgate.netnih.gov

In the solid state, the structure of this compound is expected to be stabilized by a network of intermolecular interactions. Based on the crystal structure of the analog 2-bromo-N-(4-bromophenyl)acetamide, the secondary amide group is a key player in forming the crystal lattice. Molecules are linked by N-H···O hydrogen bonds, where the amide N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. researchgate.netnih.gov This interaction typically forms robust one-dimensional supramolecular chains.

The introduction of a primary amino group (-NH₂) in this compound would significantly enhance and complicate this hydrogen-bonding network. The two protons on the primary amine provide additional strong hydrogen bond donor sites. This would likely lead to the formation of a more intricate three-dimensional network, with the amino groups forming additional N-H···O hydrogen bonds to the carbonyl oxygen of other molecules.

Conformational Analysis and Dihedral Angle Characterization

Key torsional angles that are critical to defining the conformation of this molecule include:

The angle describing the twist of the amide group relative to the bromophenyl ring.

The rotation around the bond connecting the carbonyl group and the adjacent methylene group.

The orientation of the terminal amino group.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the exploration of the molecule's potential energy surface. By systematically rotating these bonds and calculating the corresponding energy, researchers can identify the most stable, low-energy conformations. Studies on similar N-aromatic amides reveal that the conformation of the N-H bond is often anti to the carbonyl group (C=O). nih.gov

In the crystal structure of related compounds, molecules are often linked by intermolecular hydrogen bonds, such as N—H⋯O, which form stable chain or ring motifs. nih.goviucr.org For instance, in the crystal structure of a similar molecule, 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is in an anti-conformation to both the carbonyl and C-Br bonds in the side chain. nih.gov This arrangement is a recurring motif in various acetamide (B32628) derivatives. nih.gov Theoretical calculations on a related hydrazide showed a dihedral angle of 16.1 (3)° between its two aromatic rings. iucr.org

For this compound, the specific values of these dihedral angles in its most stable state would be determined through detailed X-ray crystallography or advanced computational modeling. An overlay of crystallographically independent molecules in a related structure shows very similar conformations, indicating a well-defined low-energy state. iucr.org

Table 1: Representative Dihedral Angles in Acetamide Derivatives

Description Dihedral Angle Typical Value Range (°)
Amide plane twist relative to phenyl ring C(ar)-C(ar)-N-C(O) Can vary, often near planar or slightly twisted
Side chain conformation C(ar)-N-C(O)-C ~180 (anti-periplanar)

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial analytical technique to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. velp.comwikipedia.org This process provides quantitative data that confirms the compound's purity and stoichiometric composition. velp.comwikipedia.org The most common method, combustion analysis, involves burning the sample in an oxygen-rich environment and measuring the resulting gaseous products like CO₂, H₂O, and N₂ to determine the carbon, hydrogen, and nitrogen content, respectively. velp.com

For this compound, with the chemical formula C₈H₉BrN₂O, the theoretical elemental composition can be calculated from its molecular weight and the atomic masses of its elements. Experimental results from an elemental analyzer are then compared against these theoretical values. A close match, typically within a ±0.3% deviation, is considered confirmation of the compound's identity and purity. wikipedia.org This validation is a standard procedure in the characterization of newly synthesized compounds. mdpi.com

The theoretical and expected experimental values for this compound are presented below.

Table 2: Elemental Analysis for this compound (C₈H₉BrN₂O)

Element Theoretical %
Carbon (C) 41.95%
Hydrogen (H) 3.96%
Bromine (Br) 34.88%
Nitrogen (N) 12.23%

Computational Chemistry and Molecular Modeling of 2 Amino N 4 Bromophenyl Acetamide

Density Functional Theory (DFT) Investigations

DFT has become a important tool in quantum computational chemistry for elucidating the electronic and structural properties of molecules. uomphysics.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a compound. uomphysics.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in charge transfer. iucr.org

For related bromophenyl acetamide (B32628) derivatives, DFT calculations have been employed to determine these orbital energies. For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.org Analysis of these orbitals often reveals the distribution of electron density, with the HOMO typically localized on electron-rich regions and the LUMO on electron-deficient areas. iucr.org This distribution is key to understanding the molecule's potential for intra- and intermolecular interactions.

Table 1: Frontier Molecular Orbital Energies for a Related Imidazo[1,2-a]pyridine Derivative

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap 4.343 iucr.org

Note: The data presented is for a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, as specific HOMO/LUMO energy values for 2-amino-N-(4-bromophenyl)acetamide were not available in the searched literature. This data is provided for illustrative purposes.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set, allows for the determination of the most stable three-dimensional structure of the molecule. uomphysics.netscielo.org.co This process minimizes the energy of the molecule to find its equilibrium geometry, providing accurate bond lengths and angles. iucr.org

Following optimization, vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. scielo.org.co The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. science.govresearchgate.net These analyses provide a detailed assignment of the vibrational modes of the molecule, linking specific atomic motions to the observed spectral peaks. science.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. mdpi.combonvinlab.org By simulating the motion of atoms and molecules, MD can reveal the different shapes (conformers) a molecule can adopt and the transitions between them. mdpi.com This is particularly useful for flexible molecules that can exist in multiple conformations.

The process typically involves setting up the system, running the simulation under specific conditions (e.g., temperature and pressure), and then analyzing the resulting trajectory. bonvinlab.org This analysis can generate a conformational landscape, often visualized as a 2D free energy surface, which shows the distribution of different conformations and their relative energies. researchgate.net For molecules with multiple rotatable bonds, MD simulations can identify the most populated and energetically favorable conformations.

Analysis of Intermolecular Interactions in Condensed Phases

The way molecules pack together in a solid state is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. iucr.orgscirp.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Interaction TypeContribution (%)
H···Br/Br···H26.1 iucr.org
H···H21.7 iucr.org
H···C/C···H21.3 iucr.org
C···C6.5 iucr.org

Note: The data presented is for a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, as specific Hirshfeld surface analysis data for this compound was not available in the searched literature. This data is provided for illustrative purposes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Information regarding the prediction of the binding mode of this compound with specific biological protein targets is not available in the reviewed scientific literature. Such a study would typically involve the use of computational software to place the ligand into the binding site of a target protein and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

There is no data available in the scientific literature that quantifies the interaction energies, such as binding affinity or docking scores (e.g., in kcal/mol), between this compound and any biological targets. These values are typically calculated during molecular docking simulations to estimate the binding strength of the ligand to the protein's active site.

Structure Activity Relationship Sar Studies for 2 Amino N 4 Bromophenyl Acetamide and Its Derivatives

Influence of the Bromophenyl Moiety on Molecular Recognition

The 4-bromophenyl group plays a significant role in how the molecule orients itself and binds within a target's active site. The bromine atom, in the para position, is particularly important. Its size, electronegativity, and ability to form halogen bonds can be crucial for anchoring the ligand to a specific region of a protein.

Research on various molecular scaffolds containing a bromophenyl group indicates that this moiety contributes significantly to binding affinity and molecular recognition. vulcanchem.com The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in amino acid residues of a target protein. This interaction helps to orient the molecule in a favorable conformation for optimal binding. Furthermore, the entire phenyl ring contributes to hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. researchgate.net Studies on bromophenols from marine algae have highlighted the importance of the bromine and phenyl ring for interactions with enzymes like α-glucosidase. nih.gov In some derivatives, the presence and position of the bromo substituent on the phenyl ring are essential for potent biological activity. researchgate.net

Role of the α-Amino Group and Acetamide (B32628) Backbone Modifications in Biological Interactions

The acetamide portion of the molecule serves as a versatile linker and a key interaction site. The amide group itself is a classic hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with protein backbones or amino acid side chains. researchgate.net The α-amino group introduces a basic center and another potential site for hydrogen bonding, which can be critical for activity.

Modifications to this part of the scaffold have been explored to optimize biological effects. For instance, substituting the α-amino group or altering the acetamide linker can significantly impact a compound's properties. In studies on modafinil (B37608) analogues, which share a 2-(substituted)acetamide structure, modifications to the terminal amide nitrogen with various substituents were shown to alter binding affinities at monoamine transporters. acs.org The acetamide group is a common functional group in many biologically active compounds, and its ability to participate in biological interactions is well-established. ontosight.ai Research on chalcone-linked acetamide derivatives shows that this moiety is a key component for a wide range of biological activities, including antiproliferative and antimicrobial effects. nih.gov The length and flexibility of the acetamide backbone can also be tuned to achieve better positioning of the terminal functional groups within a binding pocket.

Impact of Substituent Variations on Ligand Efficiency and Selectivity

Ligand efficiency (LE) is a measure of the binding energy per atom of a ligand, providing a way to compare the quality of different-sized ligands. Selectivity refers to a compound's ability to interact with a specific target over others. Both are critical parameters in drug design, and they can be finely tuned by varying substituents on the lead compound.

For derivatives of the 2-amino-N-(4-bromophenyl)acetamide scaffold, substituent changes can have profound effects. For example, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, altering the substituent on the aryl ring from a hydrogen to a fluorine or chlorine atom significantly changed the antibacterial activity. mdpi.com Specifically, the introduction of a 4-fluorophenyl group resulted in superior activity compared to the unsubstituted or chloro-substituted analogues against certain bacterial strains. mdpi.com This highlights how subtle electronic changes can influence biological outcomes.

Rational Design Principles for Modulating Molecular Activity

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved activity and selectivity. Key principles for the this compound scaffold include molecular hybridization, bioisosteric replacement, and structure-based design using computational tools.

Molecular Hybridization: This strategy involves combining the key pharmacophoric features of two or more different molecules to create a new hybrid compound with an enhanced or synergistic effect. For example, attaching the this compound scaffold to another biologically active nucleus, like a quinoline (B57606) or thiazole (B1198619), has been shown to produce potent antimicrobial agents. researchgate.netacs.org The goal is to design multifunctional molecules that can interact with multiple targets or different sites on a single target. researchgate.net

Structure-Based Design: With the availability of protein crystal structures, computational methods like molecular docking can be used to predict how newly designed molecules will bind to a target. This allows for the in silico evaluation of different substituents and modifications before undertaking chemical synthesis. Docking studies have been used to rationalize the observed activity of thiazole derivatives and to identify key interactions within the binding pocket, guiding the design of more potent compounds. researchgate.net This approach helps in understanding the specific roles of the bromophenyl and acetamide moieties in binding and provides a roadmap for future modifications. researchgate.netsemanticscholar.org

By systematically applying these principles, researchers can leverage the structural framework of this compound to develop novel compounds with tailored biological activities.

Mechanistic Investigations of 2 Amino N 4 Bromophenyl Acetamide at the Molecular Level

Exploration of Specific Molecular Targets and Biological Pathways

Research into compounds structurally related to 2-amino-N-(4-bromophenyl)acetamide suggests several potential molecular targets and biological pathways. The presence of the acetamide (B32628) and bromophenyl moieties in various molecules has been linked to interactions with key enzymes that regulate critical cellular functions. ontosight.ai

Protein Kinases: A primary area of investigation involves protein kinases, enzymes crucial for cellular signaling pathways that control cell growth, survival, and death. rsc.orgnih.gov Derivatives containing a bromophenyl group have been designed as potential anticancer agents targeting protein kinases like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). rsc.org Inhibition of such kinases can disrupt signaling cascades that are often hyperactive in cancer cells.

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme targeted by acetamide-containing compounds. scispace.com This enzyme is vital for the synthesis of nucleic acids and amino acids. Its inhibition can halt cell proliferation, making it an effective target for both anticancer and antimicrobial therapies. scispace.com

Heme Oxygenase-1 (HO-1): Acetamide-based structures have also been identified as inhibitors of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is an enzyme that plays a cytoprotective role in both normal and cancer cells, and its overexpression is often linked to poor prognosis and chemoresistance in tumors. Inhibiting HO-1 is therefore considered a viable antitumor strategy. nih.gov

The interaction with these targets suggests that this compound could potentially modulate pathways related to cell cycle regulation, apoptosis, and cellular metabolism.

Enzyme Inhibition or Activation Mechanisms (e.g., Matrix Metalloproteinase Inhibition)

The proposed mechanism for the biological activity of compounds like this compound often involves the inhibition of key enzymes. The specific chemical features of these molecules, such as the halogen atom and the acetamide linker, can enhance binding affinity to the active sites of enzymes, leading to their inhibition or, in some cases, activation. smolecule.comevitachem.com

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial in processes like tissue remodeling, but their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. Aβ stimulates the expression and activation of MMP-2 in smooth muscle cells. nih.gov Broad-spectrum synthetic inhibitors of MMPs, such as GM6001, have been shown to be potent inhibitors of various MMPs, including MMP-2, MMP-3, MMP-8, and MMP-9. nih.gov The mechanism of inhibition often involves the chelating of the zinc ion in the enzyme's active site, rendering it inactive. While not directly studied for this compound itself, this class of enzymes represents a plausible target for structurally related compounds.

Other Enzyme Inhibition:

DHFR Inhibition: As mentioned, acetamide derivatives can act as DHFR inhibitors, competing with the natural substrate, dihydrofolic acid, for binding to the enzyme's active site. scispace.com

HO-1 Inhibition: Novel acetamide-based inhibitors have been developed that show potent activity against HO-1. The inhibitory mechanism involves binding to the enzyme, which can reduce cell invasiveness in cancer models. nih.gov

Protein Kinase Inhibition: Quinoline-oxadiazole derivatives containing a bromophenyl group have demonstrated inhibitory activity against EGFR kinase. rsc.orgnih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The table below summarizes the inhibitory activities of related compounds against various enzyme targets.

Compound ClassTarget EnzymeObserved EffectReference
Quinoline-oxadiazole derivativesEGFR-TKInhibition, Antiproliferative Activity rsc.orgnih.gov
Sulfonamide-acetamide derivativesDHFRInhibition, Cytotoxic Activity scispace.com
Acetamide-based inhibitorsHeme Oxygenase-1 (HO-1)Inhibition, Reduced Cell Invasion nih.gov
Broad-spectrum inhibitors (e.g., GM6001)Matrix Metalloproteinases (MMPs)Potent Inhibition nih.gov

Disruption of Cellular Processes and Molecular Interactions

The interaction of this compound derivatives with molecular targets leads to the disruption of various cellular processes. These disruptions are the basis for the observed biological activities, such as antimicrobial and anticancer effects.

Antimicrobial Mechanisms:

Disruption of Biofilm Formation: Some related compounds are proposed to disrupt the formation of microbial biofilms, which are structured communities of bacterial cells that are notoriously resistant to antibiotics.

Cell Membrane Rupture: Phenylacetamide derivatives containing a thiazole (B1198619) moiety have been shown to exert their antibacterial effect by causing the rupture of the bacterial cell membrane. mdpi.com A Scanning Electron Microscopy (SEM) investigation confirmed that one such compound could cause cell membrane damage in Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com

Anticancer Mechanisms:

Inhibition of Cell Proliferation: By inhibiting key enzymes like protein kinases and DHFR, these compounds effectively halt the cell cycle and inhibit the proliferation of cancer cells. scispace.com Cytotoxicity assays have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), breast cancer (MCF-7), and lung cancer (A549). rsc.orgscispace.com

Induction of Apoptosis: Some thiazole derivatives are believed to direct tumor cells toward apoptosis, or programmed cell death, which is a key mechanism for anticancer agents. researchgate.net

Interaction with Nucleophilic Sites: The bromine atom in the phenyl ring can interact with nucleophilic sites in biological molecules, potentially disrupting their function and contributing to cytotoxicity. smolecule.com

The table below presents the cytotoxic activity of some related acetamide derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC50 / EC50Reference
Dihydropyrimidine DerivativeHCT116 (Human Colon Cancer)4.36 µM
Dihydropyrimidine DerivativeMCF7 (Human Breast Cancer)10.5 µM
Dihydropyrimidine DerivativeA549 (Human Lung Cancer)8.7 µM
Quinoline-1,3,4-oxadiazole DerivativeMCF-7 (Human Breast Cancer)0.164 µg/mL nih.gov
Quinoline-1,3,4-oxadiazole DerivativeHepG2 (Human Liver Cancer)0.138 µg/mL rsc.org
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. Oryzae (Xoo)156.7 µM mdpi.com

Elucidation of Proposed Reaction Pathways (e.g., Radical-Initiated Mechanisms)

The chemical reactivity of this compound, particularly the presence of a carbon-bromine bond, suggests the possibility of radical-initiated reaction mechanisms under certain conditions. Alkyl radicals are potent intermediates in the synthesis of complex molecules. iu.edu

One of the primary strategies for generating alkyl radicals is through the functionalization of a C-X (where X is a halogen) bond via a process known as halogen-atom-transfer (XAT). iu.edu In recent years, photoredox catalysis has emerged as a powerful method for generating radicals from alkyl halides under mild conditions. iu.edu This process typically involves a photocatalyst that, upon excitation by visible light, can facilitate the transfer of an electron to or from the alkyl halide, leading to the homolytic cleavage of the carbon-halogen bond and the formation of an alkyl radical.

While specific studies on the radical-initiated reactions of this compound are not detailed, the principles of XAT are applicable. The C(sp2)-Br bond on the phenyl ring could potentially undergo homolytic cleavage to form an aryl radical. This type of reactivity is fundamental in various synthetic transformations. Analysis of side products in reactions involving similar cyanoarenes has shown species consistent with radical anion fragmentation, supporting the viability of radical pathways. acs.org This suggests that under appropriate catalytic or photolytic conditions, the bromophenyl moiety could participate in radical-mediated coupling or functionalization reactions.

Advanced Research Applications of 2 Amino N 4 Bromophenyl Acetamide

Utility as a Precursor in Multi-Step Organic Synthesis

The chemical reactivity of its functional groups makes 2-amino-N-(4-bromophenyl)acetamide a valuable precursor in the synthesis of more complex molecular architectures. Organic chemists utilize it as a starting point for constructing a variety of novel compounds.

One notable application is in the synthesis of N-substituted acetamide (B32628) derivatives. For instance, it serves as a key intermediate in the creation of a series of 2-amino-N-phenyl substituted acetamides. geetaraibhu.org The synthesis process often involves the reaction of a corresponding α-halo-N-aryl acetamide with ammonia (B1221849) to yield the primary amine functionality, resulting in the formation of compounds like this compound. This product can then be further modified. For example, it can be a precursor for creating phenoxy thiazole (B1198619) derivatives through coupling reactions with phenoxy acids in the presence of a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). nih.gov

Furthermore, the core structure of this compound is integral to synthesizing heterocyclic compounds. It is used as a starting material for producing novel thiazole derivatives. researchgate.net In a typical synthetic route, it can be reacted with other reagents to form more complex molecules that have been evaluated for various biological activities. The presence of the bromo-phenyl group also allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of elaborate molecular frameworks.

Table 1: Examples of Synthetic Applications

Precursor Reagents Product Type Research Area
This compound Phenoxy acid, TBTU, Lutidine Phenoxy thiazole derivative Medicinal Chemistry
α-halo-N-(4-bromophenyl)acetamide Aqueous Ammonia This compound Intermediate Synthesis

Contributions to Ligand Design in Coordination Chemistry

The nitrogen and oxygen atoms within the this compound structure are excellent donor atoms, making the molecule and its derivatives attractive candidates for use as ligands in coordination chemistry. Ligands are crucial components that bind to metal ions to form coordination complexes, which have applications in catalysis, materials science, and bioinorganic chemistry.

Derivatives of acetamide, particularly those incorporating heterocyclic systems like pyrazole, are of significant interest for constructing polynuclear complexes. rsc.org While direct use of this compound as a ligand is less documented, its structural motif is fundamental. By modifying the primary amine, for instance, by reacting it with diketones or other bifunctional reagents, it can be converted into multidentate ligands capable of forming stable complexes with various metal ions such as copper(II), cadmium(II), and iron(II). rsc.org

Research in Materials Science and Polymer Chemistry

In materials science, organic molecules with specific functional groups are sought after for creating novel materials with desired electronic, optical, or physical properties. The this compound structure possesses features that are relevant to this field. The aromatic ring and amide group can impart rigidity and hydrogen-bonding capabilities, which are useful in the design of liquid crystals and other ordered materials.

Although direct polymerization of this compound is not a common application, it can be chemically modified to produce functional monomers. For example, the primary amine could be reacted to introduce a polymerizable group, such as an acrylate (B77674) or vinyl moiety. The resulting monomer could then be incorporated into polymer chains, introducing the specific properties of the bromophenyl and acetamide groups into the bulk material. Such polymers could find applications as flame retardants (due to the bromine content) or as functional materials where the amide group can participate in specific interactions.

Furthermore, related structures containing bromophenyl groups are used as building blocks for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs). bldpharm.comambeed.com The bromo-substituent provides a reactive handle for cross-coupling reactions, which are essential for building the conjugated systems required for these applications.

Integration in High-Throughput Screening (HTS) Libraries for Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. Chemical libraries for HTS are designed to be structurally diverse to maximize the chances of finding a "hit" or "lead" compound.

This compound and its close analogs are ideal candidates for inclusion in such screening libraries. The acetamide linkage is a common feature in many biologically active molecules and pharmaceuticals. The combination of a primary amine and a bromophenyl group offers multiple points for diversification, allowing for the creation of a large library of related compounds from a single scaffold.

For example, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of molecules, which shares the acetamide core, has been synthesized and evaluated, leading to the discovery of compounds with potent activity against cancer cells. nih.gov The inclusion of such compounds in HTS libraries is driven by the need to find novel scaffolds that can overcome challenges like drug resistance. The systematic modification of the this compound core can lead to the identification of lead compounds for developing new therapeutics. nih.govgoogle.com

Future Research Directions for 2 Amino N 4 Bromophenyl Acetamide

Development of Enantioselective Synthetic Routes

The presence of a chiral center in 2-amino-N-(4-bromophenyl)acetamide makes the development of enantioselective synthetic routes a critical area of future research. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making access to stereochemically pure forms of this compound essential for its potential therapeutic development.

Future synthetic strategies are expected to move beyond classical resolution techniques, which are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Instead, the focus will be on asymmetric synthesis, which allows for the direct formation of a single enantiomer. nih.govrsc.org Promising approaches include the use of chiral catalysts, which can orchestrate the stereochemical outcome of a reaction with high efficiency and selectivity.

Several classes of catalysts could be explored for this purpose. Chiral primary α-amino amides themselves have been shown to be effective bifunctional organocatalysts in a variety of asymmetric transformations. mdpi.com Additionally, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric synthesis of amino acid derivatives. frontiersin.org The design of catalysts derived from species like chiral BINOL aldehyde could provide the necessary stereocontrol for the synthesis of enantiomerically pure this compound. frontiersin.org Cinchona alkaloids represent another class of catalysts with a long history of success in asymmetric synthesis, and their application in the synthesis of α-amino amides has been demonstrated. nih.govrsc.orgacs.org

A potential enantioselective route could involve the asymmetric addition of a nucleophile to an imine precursor of this compound. For instance, the Strecker synthesis, which involves the reaction of an imine with a cyanide source, can be rendered asymmetric through the use of a chiral catalyst. acs.org This approach could provide a direct and efficient pathway to the desired enantiomer.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis
Catalyst ClassPotential ReactionKey Advantages
Chiral Primary α-Amino AmidesAsymmetric Aldol or Michael ReactionsBifunctional activation, readily available. mdpi.com
Chiral BINOL AldehydesAsymmetric Amino Acid SynthesisHigh stereocontrol through enolate intermediates. frontiersin.org
Cinchona AlkaloidsAsymmetric aza-Henry or Strecker ReactionsWell-established, versatile, and effective for amine synthesis. nih.govrsc.orgacs.org
Chiral Phosphoric AcidsAsymmetric 2-aza-Cope RearrangementsHigh diastereo- and enantiocontrol in rearrangements. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

A comprehensive understanding of the dynamic behavior of this compound is crucial for elucidating its mechanism of action and interaction with biological targets. Future research should employ advanced spectroscopic techniques capable of probing molecular motions and conformational changes on various timescales.

Time-resolved spectroscopy, for instance, can provide invaluable insights into the dynamic processes of this compound. wikipedia.org Techniques such as transient absorption spectroscopy can be used to study the mechanistic and kinetic details of chemical and biological processes on picosecond to femtosecond timescales. wikipedia.orgencyclopedia.pub This could be particularly useful for investigating photochemical reactions or rapid conformational changes upon binding to a target. Time-resolved infrared (TRIR) spectroscopy offers the added advantage of providing structural information on transient species, which can help in the detailed characterization of reaction intermediates. encyclopedia.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular dynamics in solution. uni-goettingen.deazolifesciences.com Advanced NMR experiments can probe motions occurring over a wide range of timescales, from picoseconds to seconds. youtube.com Techniques such as relaxation-dispersion NMR can be used to characterize conformational exchange processes, which are often critical for biological function. Furthermore, the use of slice-selective excitation in NMR can allow for spatially resolved spectroscopic analysis, which could be beneficial in studying the compound's behavior in complex environments. uni-goettingen.de

Table 2: Advanced Spectroscopic Techniques for Dynamic Studies
TechniqueInformation GainedRelevant Timescale
Transient Absorption SpectroscopyMechanistic and kinetic details of fast processes. wikipedia.orgencyclopedia.pubFemtoseconds to picoseconds. wikipedia.orgencyclopedia.pub
Time-Resolved Infrared (TRIR) SpectroscopyStructural information on transient intermediates. encyclopedia.pubPicoseconds and longer. encyclopedia.pub
Advanced NMR Spectroscopy (e.g., Relaxation-Dispersion)Conformational dynamics and exchange processes. youtube.comMicroseconds to milliseconds. youtube.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should focus on the integration of multiple "omics" data sets. This systems biology approach, which combines data from transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular and cellular responses to the compound. mdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression patterns. Proteomics, the large-scale study of proteins, can then provide insights into the functional consequences of these changes at the protein level. researchdeliver.com Finally, metabolomics, which analyzes the complete set of small-molecule metabolites, can offer a snapshot of the metabolic state of a cell or organism in response to the compound. researchdeliver.comnih.gov

The integration of these different omics layers can be particularly powerful for elucidating the mechanism of action of a drug. researchdeliver.comfrontiersin.org For example, by combining transcriptomic and proteomic data, researchers can identify key signaling pathways that are perturbed by this compound. gmo-qpcr-analysis.infoplos.org Furthermore, integrating proteomics and metabolomics can help to connect changes in protein expression and function to alterations in metabolic pathways. frontiersin.orgnih.gov This integrated approach can lead to the identification of novel biomarkers for drug efficacy and toxicity, as well as a deeper understanding of the compound's therapeutic potential. brieflands.com

Machine Learning and Artificial Intelligence in Structure-Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and these technologies will be invaluable in guiding the future development of this compound. nih.gov ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. arxiv.org

One of the most established applications of ML in this area is in the development of Quantitative Structure-Activity Relationship (QSAR) models. dromicslabs.comresearchgate.netnih.gov QSAR models use molecular descriptors to build mathematical relationships between the chemical structure of a compound and its biological activity. dromicslabs.com By applying ML algorithms such as deep neural networks, random forests, and support vector machines, it is possible to develop highly predictive QSAR models for a wide range of properties. nih.govtandfonline.com

A key area where ML can have a significant impact is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.com The ability to accurately predict these properties early in the drug discovery process can help to reduce the high attrition rates of drug candidates. nih.gov ML models can be developed to predict a variety of ADMET endpoints, including solubility, permeability, metabolic stability, and potential toxicities. nih.govnih.govsimulations-plus.com

Table 3: Machine Learning Applications in Drug Discovery
ApplicationDescriptionKey Algorithms
QSAR ModelingPredicting biological activity based on chemical structure. dromicslabs.comnih.govDeep Neural Networks, Random Forest, Support Vector Machines. nih.govtandfonline.com
ADMET PredictionPredicting pharmacokinetic and toxicity properties. tandfonline.comnih.govGraph Convolutional Neural Networks, Artificial Neural Networks. nih.gov

Exploration of Novel Biological Activities based on Computational Predictions

Computational methods offer a powerful and efficient means to explore the potential biological activities of this compound beyond its initially hypothesized applications. In silico screening techniques can be used to virtually test the compound against a vast array of biological targets, thereby identifying potential new therapeutic indications. openaccesspub.org

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein, allowing for the estimation of binding affinity. plos.org By docking this compound against a library of protein structures, it is possible to identify potential new molecular targets for the compound. plos.orgtechnologynetworks.com This approach can be particularly useful for drug repositioning, where existing drugs are found to have new therapeutic uses. plos.org

In addition to target-based approaches, ligand-based methods can also be employed to predict novel biological activities. nih.gov These methods rely on the principle that molecules with similar chemical structures are likely to have similar biological activities. By comparing the structure of this compound to databases of known active compounds, it is possible to generate hypotheses about its potential biological effects. qima-lifesciences.com The integration of both ligand-based and structure-based virtual screening can provide a more comprehensive and reliable prediction of the compound's bioactivity profile. qima-lifesciences.com These computational predictions can then be used to guide and prioritize experimental validation, accelerating the discovery of new therapeutic applications for this compound. nih.govcolab.ws

Q & A

Q. What are the optimized synthetic routes for 2-amino-N-(4-bromophenyl)acetamide, and how can purity be ensured during synthesis?

The synthesis of this compound typically involves coupling 4-bromoaniline with an activated acetamide derivative. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation under mild conditions to minimize side reactions.
  • Reaction optimization : Control temperature (e.g., 0–5°C during activation, room temperature for coupling) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (e.g., 30–70%) and confirm purity via HPLC (>95%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H-NMR to confirm the presence of the aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and the acetamide NH2_2 group (δ 5.1–5.3 ppm). 13C^{13}C-NMR resolves the carbonyl carbon (~168 ppm) and brominated aromatic carbons .
  • IR spectroscopy : Detect characteristic bands for amide C=O (~1650 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 257.02 for C8 _8H8 _8BrN2 _2O) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus) .
  • Enzyme inhibition : Assess α-glucosidase or kinase inhibition using spectrophotometric assays (e.g., pNPG substrate for α-glucosidase) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How does crystallographic analysis inform the structure-activity relationship (SAR) of this compound derivatives?

  • X-ray diffraction : Single-crystal studies reveal intermolecular interactions (e.g., N-H···O hydrogen bonds) that stabilize the lattice, influencing solubility and bioavailability .
  • Packing motifs : Analyze π-π stacking between bromophenyl rings and acetamide groups to predict solid-state stability .

Q. What computational methods resolve contradictions in biological activity data across studies?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Compare docking scores with experimental IC50_{50} values to validate SAR .
  • MD simulations : Perform 100-ns trajectories to assess ligand-protein stability and identify critical residues (e.g., Lys721 in EGFR) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with antimicrobial potency .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify remaining compound via LC-MS to calculate half-life (t1/2_{1/2}) .
  • AMES test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • hERG inhibition : Patch-clamp assays assess cardiac toxicity risks by measuring potassium channel blockade .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

  • Batch variability : Compare synthesis protocols (e.g., purity levels, solvent traces) using orthogonal analytics like 1H^1H-NMR and elemental analysis .
  • Assay conditions : Standardize parameters (e.g., pH, serum content) in cytotoxicity assays to minimize false positives .
  • Statistical validation : Apply ANOVA to replicate data (n ≥ 3) and identify outliers .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .
  • Salt formation : React with HCl to generate a hydrochloride salt, enhancing aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Emerging Research Directions

  • Targeted drug delivery : Conjugate with folate ligands to enhance tumor specificity .
  • Dual-action hybrids : Design derivatives with appended triazole or sulfonamide moieties for synergistic antimicrobial/anticancer effects .
  • Green synthesis : Explore microwave-assisted reactions to reduce reaction time and solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.